![molecular formula C7H5NO2S B569980 Thieno[3,4-B]pyridine-2,4-diol CAS No. 124554-98-9](/img/structure/B569980.png)

Thieno[3,4-B]pyridine-2,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

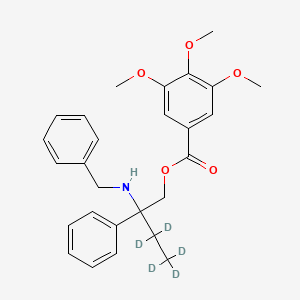

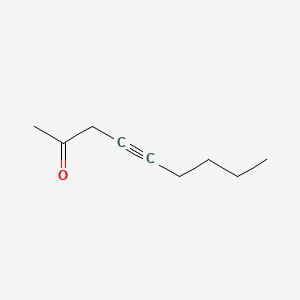

Thieno[3,4-B]pyridine-2,4-diol is a chemical compound that belongs to the class of thienopyrimidines . It is used as a versatile synthon for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The physical form of this compound is a white to yellow solid .

Synthesis Analysis

The synthesis of Thieno[3,4-B]pyridine-2,4-diol involves several steps . It starts with 3-amino-4-cyano-2-thiophenecarboxamides, which are heated in formic acid to produce thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides . These β-keto amides are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant . Finally, refluxing a mixture of β-keto amide derivatives and potassium carbonate in ethanol or in ethylene glycol affords the thieno[3,4-b]pyridine derivatives .Molecular Structure Analysis

The molecular structure of Thieno[3,4-B]pyridine-2,4-diol is complex and detailed analysis can be found in the referenced papers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Thieno[3,4-B]pyridine-2,4-diol are diverse and involve several steps . These include the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine .Physical And Chemical Properties Analysis

The physical form of Thieno[3,4-B]pyridine-2,4-diol is a white to yellow solid . More detailed physical and chemical properties can be found in the referenced papers .Safety and Hazards

Thieno[3,4-B]pyridine-2,4-diol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name |

4-hydroxy-1H-thieno[3,4-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c9-6-1-7(10)8-5-3-11-2-4(5)6/h1-3,9H,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCMDDQMUAZBIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CSC=C2NC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1](/img/no-structure.png)

![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)